molecular formula C17H14BrClN2O B4610835 2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4610835
M. Wt: 377.7 g/mol
InChI Key: GBQPMLXXFBHSJB-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a synthetic indole derivative offered for research purposes. This compound is part of a class of molecules known for their diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery . Indole derivatives are prevalent in many biologically active natural products and approved pharmaceuticals, and they are frequently investigated for their anti-cancer, antimicrobial, and anti-inflammatory properties . Specifically, research on structurally similar tryptamine-benzamide hybrids has demonstrated potent antiproliferative activity against various human cancer cell lines, including gastric, breast, and lung cancers . These analogs have been shown to inhibit colony formation, arrest the cell cycle in the G2/M phase, and induce apoptosis in a concentration-dependent manner . Furthermore, indole-based compounds are a significant focus in the development of novel anti-infective agents. Recent studies highlight the potential of indole hybrids against a range of pathogens, including Staphylococcus aureus (MRSA), Mycobacterium species, and Candida albicans, with some derivatives also exhibiting excellent antibiofilm activity . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O/c18-15-4-2-1-3-13(15)17(22)20-8-7-11-10-21-16-6-5-12(19)9-14(11)16/h1-6,9-10,21H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQPMLXXFBHSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the indole derivativeThe reaction conditions often require the use of anhydrous solvents and catalysts to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors and enzymes, modulating their activity . The presence of bromine and chlorine atoms may enhance the compound’s binding affinity and specificity, leading to its biological effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Key Benzamide Derivatives

Compound Name Molecular Formula Substituents (Benzamide Ring) Molecular Weight (g/mol) Key Features/Applications Reference
2-Bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide C₁₇H₁₃BrClN₂O 2-Br 399.66 High lipophilicity; potential kinase inhibition
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide C₁₈H₁₇ClN₂O₂ 2-Cl, 5-OCH₃ (indole) 328.8 Enhanced solubility due to methoxy
4-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide C₁₈H₁₇ClN₂O 4-Cl, 5-CH₃ (indole) 312.8 Steric hindrance alters binding
5-Bromo-2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide C₉H₅BrClN₃OS 5-Br, 2-Cl + thiadiazole 335.58 Anticancer/antiviral activity

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius increases lipophilicity and may enhance membrane permeability compared to chlorine .
  • Positional Effects : The 2-bromo substitution (target compound) vs. 4-chloro () alters steric interactions with target proteins.

Indole Core Modifications

Table 2: Indole Derivatives with Varied Substituents

Compound Name Indole Substituents Biological Implications Reference
N-[2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide 5-Br, 2-CH₃ Improved metabolic stability
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 5-OCH₃ Antidiabetic potential
2-Chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide (Target) 5-Cl Electrophilic reactivity for covalent binding

Key Observations :

  • 5-Methoxy () : Introduces hydrogen-bonding capacity but reduces metabolic oxidation .

Heterocyclic Replacements and Additions

Table 3: Compounds with Alternative Heterocycles

Compound Name Heterocycle Key Functional Groups Applications Reference
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Thiazole Thioether, nitro Platelet aggregation inhibition
N-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide Benzoxazole Nitro, bromophenyl Anticancer lead optimization
2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide Isoxazole Nitro, methyl Antibacterial activity

Key Observations :

  • Thiazole and isoxazole derivatives () exhibit divergent bioactivities compared to indole-based compounds due to altered hydrogen-bonding and π-stacking capabilities.

Research Findings and Implications

  • Structural Flexibility : The ethyl linker in the target compound allows conformational adaptability, critical for binding to dynamic enzyme pockets .

Biological Activity

2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a bromine atom and a chloro-indole moiety, which are crucial for its biological activity. The indole structure is known for its role in various biological systems, including cell signaling and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance, a study evaluated its antiproliferative effects against several cancer cell lines, including MGC-803 (gastric cancer), MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer), and HeLa (cervical cancer) using the MTT assay. The results indicated that:

  • MGC-803 cells : IC50 value of 29 µM, demonstrating potent inhibition compared to 5-Fu (58 µM).
  • MCF-7 cells : Moderate inhibition with IC50 values around 70 µM.
  • A549 and HepG2 cells : Showed IC50 values exceeding 100 µM, indicating lower sensitivity.

Table 1 summarizes the IC50 values across different cell lines:

Cell LineIC50 (µM)Comparison to 5-Fu
MGC-80329More potent
MCF-7~70Comparable
A549>100Less potent
HepG2>100Less potent
HeLa~75Comparable

The mechanism underlying the anticancer activity of this compound involves several pathways:

  • Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induces G2/M phase arrest in MGC-803 cells, preventing their progression through the cell cycle.
  • Induction of Apoptosis : The compound promotes apoptosis in a concentration-dependent manner, as evidenced by increased annexin V staining in treated cells.
  • Downregulation of Hexokinase 2 : Western blot analysis indicated that treatment with this compound led to reduced expression of hexokinase 2, a key enzyme in glucose metabolism often upregulated in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the indole and benzamide portions significantly affect biological activity. Bromine and chlorine substitutions at specific positions were found to enhance potency. The presence of electron-withdrawing groups on the aromatic ring also contributed positively to the activity.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of related compounds. For instance:

  • Tryptamine Salicylic Acid Derivatives : A related study demonstrated that derivatives with similar structural frameworks exhibited broad-spectrum anticancer activities, reinforcing the potential of indole-based compounds in drug design.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the indole precursor, 5-chloro-1H-indole-3-ethylamine, via condensation of 5-chloroindole-3-carboxaldehyde with nitromethane followed by LiAlH₄ reduction .
  • Step 2: Coupling with 2-bromobenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane.
  • Optimization: Microwave-assisted synthesis (e.g., 80°C, 30 min) can enhance yield and purity compared to traditional reflux methods .
  • Purity Control: HPLC with UV detection (λ = 254 nm) is recommended for assessing purity (>95%) .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

  • ¹H/¹³C NMR: Key signals include the indole NH proton (δ ~10.5 ppm), benzamide carbonyl (δ ~168 ppm), and bromine-induced deshielding in aromatic protons (δ ~7.5–8.0 ppm) .
  • IR Spectroscopy: Confirm the amide C=O stretch (~1650 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) should match the molecular ion [M+H]+ at m/z 406.98 (calculated for C₁₇H₁₃BrClN₂O) .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • X-ray Diffraction: Use SHELXL for small-molecule refinement. Key parameters include bond angles (e.g., C-Br bond length ~1.89 Å) and torsional angles between the indole and benzamide moieties .
  • Challenges: Bromine’s high electron density may cause absorption errors; apply multi-scan corrections during data collection .
  • Validation: Cross-reference with Cambridge Structural Database (CSD) entries for similar halogenated indole derivatives .

Q. Q4. What experimental strategies address discrepancies in biological activity data for halogenated benzamide-indole hybrids?

  • Bioactivity Contradictions: If in vitro assays (e.g., kinase inhibition) conflict with cellular efficacy:
    • Solubility Adjustments: Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
    • Metabolic Stability: Perform microsomal assays (e.g., human liver microsomes) to assess degradation pathways .
    • Target Engagement: Use SPR (surface plasmon resonance) to validate direct binding to purported targets (e.g., kinases or GPCRs) .

Q. Q5. How do computational methods predict the stability and reactivity of this compound under physiological conditions?

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density maps, focusing on the bromine’s electrophilic susceptibility .
  • MD Simulations: Simulate aqueous solubility using GROMACS with TIP3P water models; correlate with experimental logP values (predicted ~3.2) .
  • Degradation Pathways: Identify hydrolytic cleavage sites (amide bond) via in silico fragmentation tools (e.g., Mass Frontier) .

Methodological Challenges and Solutions

Q. Q6. What strategies mitigate side reactions during the synthesis of brominated benzamide-indole derivatives?

  • Competitive Halogenation: Bromine may migrate under acidic conditions; use low-temperature (0–5°C) coupling reactions to suppress rearrangement .
  • Byproduct Formation: Monitor for N-alkylation byproducts via TLC (Rf ~0.6 in ethyl acetate/hexane 1:1) and purify via column chromatography (silica gel, gradient elution) .
  • Catalyst Selection: Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in Suzuki-Miyaura cross-coupling modifications .

Q. Q7. How can researchers validate the compound’s interaction with biological targets using structural biology techniques?

  • Co-crystallization: Soak crystals of target proteins (e.g., kinases) with 10 mM compound solution; resolve structures at ≤2.0 Å resolution .
  • Cryo-EM: For large complexes, use 300 kV TEM to map binding pockets (e.g., GroEL/ES inhibitor studies) .
  • Docking Studies: AutoDock Vina or MOE can predict binding poses; validate with mutagenesis data (e.g., Kd < 1 µM) .

Data Reproducibility and Cross-Study Comparisons

Q. Q8. What criteria ensure reproducibility in pharmacological studies involving this compound?

  • Standardized Assays: Use CellTiter-Glo® for cytotoxicity (IC₅₀) and FLIPR® for calcium flux assays in HEK293 cells .
  • Batch Consistency: Characterize each synthesis batch via ¹H NMR (≥95% purity) and LC-MS (no detectable impurities) .
  • Negative Controls: Include DMSO vehicle and structurally related inactive analogs (e.g., non-brominated derivatives) .

Emerging Research Directions

Q. Q9. How can structure-activity relationship (SAR) studies optimize this compound for selective target modulation?

  • Substitution Patterns: Replace bromine with iodine or CF₃ to enhance binding entropy; assess via ITC (isothermal titration calorimetry) .
  • Scaffold Hopping: Hybridize with thiadiazole or benzotriazine moieties to improve metabolic stability (e.g., t₁/₂ > 2 h in plasma) .
  • Proteomic Profiling: Use affinity-based chemoproteomics to identify off-target interactions in human cell lysates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Reactant of Route 2
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2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

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